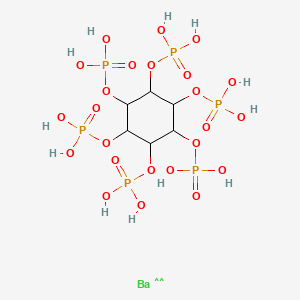
3-amino-5-hydroxyquinoxalin-2(1H)-one
Descripción general
Descripción
“3-amino-5-hydroxyquinoxalin-2(1H)-one” is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 . It is also known by several other names, including A8919, 0123AC, A835294, 729Q858, ACT03895, J-505328, CTK5C3309, AX8158448, FT-0646446, FCH1185004, ZINC40448356, AKOS015910032, and DTXSID10587796 .
Molecular Structure Analysis
The molecular structure of “3-amino-5-hydroxyquinoxalin-2(1H)-one” is represented by the formula C8H7N3O2 .Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
- Synthesis of Aminocarbostyrils : 3-Amino-4-hydroxyquinolin-2 (1H)-one compounds, also known as aminocarbostyrils, were synthesized using methyl isocyanoacetate and isatoic anhydrides, followed by hydrolysis with HCl. These compounds exhibited antiallergic activity, indicating their potential in medicinal applications (Suzuki et al., 1977).
Biochemical and Pharmaceutical Research
- Anticonvulsant Activity : A study focused on 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones, designed to evaluate their anticonvulsant activity through α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-receptor antagonism. The results revealed significant anticonvulsant effects in mice, suggesting therapeutic potential in neurological disorders (El-Helby et al., 2017).
Material Science and Chemistry
- Fluorescence Probes : The fluorescence properties of 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones were investigated for their potential use as molecular fluorescent probes. These studies contribute to the development of new tools for biological imaging and diagnostics (Motyka et al., 2011).
Environmental and Analytical Applications
- Substrates for Enzyme Analysis : In a study, 3,4-dihydroquinoxalin-2(1H)-one derivatives were synthesized as potential substrates for horseradish peroxidase (HRP) and its mimetic enzyme hemin. This research enhances the understanding of enzyme activity and can be applied in various biochemical assays (Li & Townshend, 1997).
Propiedades
IUPAC Name |
3-amino-5-hydroxy-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-8(13)10-4-2-1-3-5(12)6(4)11-7/h1-3,12H,(H2,9,11)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHSYCVRKXYTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587796 | |
| Record name | 3-Amino-5-hydroxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5-hydroxyquinoxalin-2(1H)-one | |
CAS RN |
659729-85-8 | |
| Record name | 3-Amino-5-hydroxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-([2,2':5',2''-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1591657.png)






